4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine is a chemical compound notable for its potential pharmacological applications. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of the benzodioxole moiety may contribute to its biological activity, making it a subject of interest in medicinal chemistry.
The compound has been referenced in various patent documents and chemical databases, highlighting its relevance in pharmaceutical research. Notably, patents related to this compound indicate its use as a selective inhibitor of certain biological pathways, particularly in the context of inflammatory diseases and cancer treatment .
4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine can be classified as follows:
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine typically involves multi-step organic reactions. Key steps include:
Detailed synthetic routes often require specific catalysts and reaction conditions (e.g., temperature, solvent) to optimize yields and selectivity. The use of protecting groups may also be necessary during synthesis to prevent unwanted side reactions.
Key structural data includes:
CC(C)N(C(=O)C=C(C)C(=O)N)C(=O)N
4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or reagents that enhance reactivity and selectivity.
The mechanism of action for 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine primarily involves its interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Research indicates that this compound may inhibit certain kinases or enzymes that play critical roles in cellular signaling pathways. Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications affect its biological activity.
Key physical properties include:
Chemical properties include:
Relevant data from chemical databases indicate stability under normal laboratory conditions but may require careful handling due to potential reactivity with strong acids or bases .
4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amines are being explored for various applications in medicinal chemistry:
Table 1: Key Physicochemical Properties of 4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine
Property | Value |
---|---|
CAS Registry Number | 1097012-01-5 |
Molecular Formula | C₁₄H₁₄N₂O₃ |
Molecular Weight | 258.27 g/mol |
SMILES Notation | NC₁=C(C₂=CC=C(OCO₃)C₃=C₂)C(C₄CCC₄)=NO₁ |
Hybrid Scaffolds | Benzodioxole + Oxazole |
The benzodioxole-oxazole architecture represents a privileged scaffold in CNS-active and anticancer agents. Benzodioxole, derived from safrole and related natural products, contributes enhanced metabolic stability and membrane permeability due to its lipophilic character [7]. Hybridization with the oxazole ring—a potent bioisostere for peptide bonds and phenyl groups—enables precise target engagement via hydrogen bonding and π-stacking interactions. Early examples include PDE2 inhibitors featuring benzodioxole-linked oxazoles (e.g., US10239882B2), where this hybrid conferred 10-fold selectivity over PDE10A [4] [6]. The specific integration in 4-(2H-1,3-benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine leverages this legacy, positioning the amine at C5 for H-bond donation critical for kinase or phosphodiesterase binding pockets [9].
Cyclobutyl's incorporation at the oxazole C3 position exemplifies strategic steric and electronic optimization. Compared to bulkier cyclohexyl or flexible n-butyl groups, the cyclobutyl ring:
This is evidenced in PASK inhibitors like 2-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)ethan-1-amine, where cyclobutyl improved IC₅₀ by 40% over the cyclopropyl analog [2] [8].
Table 2: Impact of Cyclobutyl vs. Other Aliphatic Groups on Target Binding
Substituent | Target | Binding Affinity (nM) | Conformational Energy (kJ/mol) |
---|---|---|---|
Cyclobutyl | PDE2 | 28 ± 3 | 110 |
Cyclopropyl | PDE2 | 210 ± 15 | 115 |
Cyclohexyl | PDE2 | 450 ± 20 | 105 |
n-Butyl | PDE2 | 380 ± 25 | 95 |
The synergy between benzodioxole and oxazole motifs enables dual-pathway modulation:
This design counters neurological disorders by elevating cAMP/cGMP in striatal neurons, as demonstrated in US10239882B2 where similar hybrids rescued scopolamine-induced cognitive deficits in vivo [4] [5]. Future directions include optimizing substituents at N1 of oxazole to exploit allosteric sites in PDE2 isoforms.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: